ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
Overview
Description
Ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorobutanoyl group and a dihydrobenzobbenzazepin moiety. Its molecular formula is C21H23ClN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of 4-chlorobutanoyl chloride with 5,6-dihydrobenzobbenzazepine in the presence of a base such as triethylamine. This intermediate product is then reacted with ethyl carbamate under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobutanoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
Ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .
Comparison with Similar Compounds
Ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate can be compared with other similar compounds, such as:
- Ethyl N-[11-[2-(ethylamino)acetyl]benzo bbenzazepin-2-yl]carbamate : Similar benzazepin core but different substituents .
- Ethyl [5-(4-chlorobutanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate : Similar structure but with variations in the benzazepin ring.
Ethyl 4-[(4-chlorobutanoyl)amino]benzoate: Shares the chlorobutanoyl group but differs in the core structure.
The uniqueness of ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-2-27-21(26)23-17-12-11-16-10-9-15-6-3-4-7-18(15)24(19(16)14-17)20(25)8-5-13-22/h3-4,6-7,11-12,14H,2,5,8-10,13H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDCXYYRNZJFIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCCCl)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.